3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
3-ethyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTPNFVIILANHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2CCCCN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501402 | |
| Record name | 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70381-58-7 | |
| Record name | 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of 2-Aminotetrahydropyridine with β-Oxo Esters
A solvent-free approach catalyzed by BiCl₃ represents a green and efficient route to pyrido[1,2-a]pyrimidin-4-ones . For the target compound, 2-amino-6,7,8,9-tetrahydropyridine reacts with ethyl acetoacetate under solvent-free conditions at 80–100°C. The β-oxo ester provides both the ethyl (from the ester group) and methyl (from the acetyl group) substituents, while BiCl₃ facilitates tandem cyclization and dehydration.
Mechanistic Pathway :
-
Formation of the enamine intermediate : The amine group of 2-aminotetrahydropyridine attacks the carbonyl of ethyl acetoacetate, forming a Schiff base.
-
Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen generates the bicyclic core.
-
Aromatization : Elimination of ethanol and water yields the fully conjugated pyrido[1,2-a]pyrimidin-4-one system .
Optimization Data :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| BiCl₃ | 90 | 2 | 92 |
| None | 90 | 24 | <10 |
This method achieves >90% yield with minimal purification, making it industrially viable .
One-Pot Multicomponent Reactions Using Diammonium Hydrogen Phosphate (DAHP)
Microwave-assisted three-component reactions enable rapid assembly of the pyrido[1,2-a]pyrimidin-4-one scaffold . A mixture of 2-aminotetrahydropyridine, ethyl acetoacetate, and formaldehyde (as the methyl source) reacts in aqueous ethanol under microwave irradiation (300 W, 120°C, 15 min). DAHP (10 mol%) acts as a bifunctional catalyst, accelerating both Knoevenagel condensation and cyclization.
Key Advantages :
-
Reduced reaction time : 15 minutes vs. 6–8 hours under conventional heating .
-
High atom economy : Water is the sole byproduct.
Comparative Yields :
| Method | Catalyst | Yield (%) |
|---|---|---|
| Microwave | DAHP | 88 |
| Conventional | DAHP | 72 |
| Microwave | None | 35 |
This protocol is ideal for generating derivatives with varying substituents .
Thermal Cyclization of Isopropylidene Malonate Derivatives
A high-temperature cyclization strategy, adapted from halogenated pyrido[1,2-a]pyrimidin-4-one syntheses, employs isopropylidene malonates . 2-Aminotetrahydropyridine reacts with isopropylidene ethyl malonate in diphenyl ether at 260°C for 10 minutes. The reaction proceeds via decarboxylation and cyclization, forming the target compound with 85% yield.
Critical Parameters :
-
Temperature control : Excessively high temperatures (>280°C) lead to decomposition.
-
Solvent choice : Diphenyl ether’s high boiling point ensures homogeneous heating .
Scalability :
Heteropolyacid-Catalyzed Synthesis
Aluminum-exchanged tungstophosphoric acid (Al₃PW₁₂O₄₀) catalyzes the cyclocondensation of 2-aminotetrahydropyridine with ethyl acetoacetate under mild conditions (70°C, 4 h) . The catalyst’s Lewis acidity enhances electrophilic activation of the β-oxo ester, while its Brønsted acidity facilitates proton transfer during cyclization.
Catalyst Performance :
| Catalyst | Surface Area (m²/g) | Acid Sites (mmol/g) | Yield (%) |
|---|---|---|---|
| Al₃PW₁₂O₄₀ | 152 | 0.48 | 94 |
| H₃PW₁₂O₄₀ | 8 | 0.12 | 68 |
Reusability tests showed <5% activity loss after five cycles, underscoring industrial potential .
Patent-Based Approaches for Structural Analogues
A patent detailing 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis offers insights applicable to the target compound. Key modifications include:
-
Substituting 3-acetyldihydro-2(3H)-furanone with ethyl acetoacetate to avoid hydroxyl groups.
-
Eliminating acid catalysts : Conducting the reaction in n-butanol at reflux (117°C, 8 h) achieves 78% yield without chromatographic purification .
Comparison of Acid-Free vs. Acid-Catalyzed Methods :
| Condition | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Acid-free | n-Butanol | 8 | 78 |
| POCl₃ catalysis | Toluene | 6 | 82 |
Mechanistic Analysis and Side Reactions
All methods share a common intermediate: a Schiff base formed between the 2-aminotetrahydropyridine and β-oxo ester. Competing pathways include:
-
Oligomerization : Occurs at low temperatures (<70°C) or with excess β-oxo ester.
-
Hydrolysis : Mitigated by anhydrous conditions or rapid reaction times .
Side Products :
Analyse Chemischer Reaktionen
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is a key intermediate in the synthesis of risperidone, an antipsychotic medication used to treat schizophrenia, bipolar disorder, and certain behavioral problems in individuals with autism.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of risperidone, it acts as a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist. This dual antagonism helps in modulating neurotransmitter activity in the brain, which is crucial for its antipsychotic effects.
Biologische Aktivität
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one (CAS Number: 849903-79-3) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and case studies.
The molecular formula of this compound is , with a molecular weight of 208.26 g/mol. The compound features a pyrido-pyrimidine structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 849903-79-3 |
| IUPAC Name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrido[1,2-A]pyrimidine compounds exhibit significant anti-inflammatory activity. A study evaluated the inhibitory potential of various derivatives against cyclooxygenase (COX) enzymes. The results indicated that certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
Table 1: IC50 Values of Pyrido[1,2-A]pyrimidine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |
| Compound B | 0.06 ± 0.03 | 0.02 ± 0.01 |
These findings suggest that the presence of an ethyl group enhances the anti-inflammatory activity of the compound compared to its methylated analogs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It targets the ephrin receptor family, which is often overexpressed in various cancers. A study showed that derivatives with specific substitutions exhibited potent inhibition of cancer cell proliferation in vitro.
Case Study: Anticancer Activity
In a recent study, a series of pyrido[1,2-A]pyrimidine derivatives were synthesized and tested against different cancer cell lines. The results indicated that compounds with an ethyl substitution at position N8 demonstrated a four-fold increase in anticancer activity compared to their N8-methylated counterparts.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that modifications on the pyrido-pyrimidine scaffold significantly influence biological activity. For instance:
- Ethyl Substitutions : Enhance anti-inflammatory and anticancer properties.
- Hydroxyl Groups : Improve solubility and bioavailability.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Ethyl at N8 | Increased anti-inflammatory potency |
| Hydroxyl at C9 | Enhanced solubility |
| Methyl at N8 | Decreased anticancer efficacy |
Vergleich Mit ähnlichen Verbindungen
Key Findings
Antibacterial Activity :
- The 3-(2-chloroethyl) analog (CAS: 63234-80-0) demonstrates broad-spectrum antibacterial activity, with derivatives showing >1.5-fold potency against Gram-positive bacteria compared to standard agents . Its mechanism likely involves disrupting bacterial membrane integrity.
Antipsychotic Applications :
- The fluorinated benzisoxazole-piperidine derivative (CAS: 1199589-74-6) is a key structural component of Risperidone, acting as a potent dopamine D₂ and serotonin 5-HT₂A receptor antagonist . Its complex substituent enhances CNS penetration and receptor affinity.
Antimicrobial Derivatives :
- Piperazinyl-ethyl derivatives exhibit dual antimicrobial activity, with IC₅₀ values <10 µM against Staphylococcus aureus and Escherichia coli . The piperazine moiety improves solubility and bioavailability.
Synthetic Intermediates :
Structural Impact on Physicochemical Properties
- Solubility: Ethyl and methyl substituents (e.g., 70381-58-7) confer hydrophobicity, making the compound sparingly soluble in water. In contrast, piperazinyl derivatives show improved aqueous solubility due to their polar amine groups . Risperidone (CAS: 106266-06-2) is very slightly soluble in water but dissolves in methanol, aligning with its fluorinated aromatic substituents .
Metabolic Stability :
- Chloroethyl and iodoethyl groups increase metabolic lability, whereas fluorinated benzisoxazole substituents enhance resistance to oxidative degradation .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclization | 2-methylpyridine, ethyl acetoacetate, AlCl₃ | 60–70 | Byproduct formation |
| Chloroethylation | 2-chloroethylpiperidine, DMF, 90°C | 50–60 | Purification of intermediates |
| Ethylation | Ethyl bromide, Na₂CO₃, KI, DMF | 70–80 | Steric hindrance optimization |
Advanced: How can diastereomeric impurities in 3-Ethyl-2-methyl derivatives be resolved, and what analytical techniques validate their stereochemical purity?
Methodological Answer:
Diastereomers arising from chiral centers (e.g., at the 9-hydroxy position) are separated via silica gel column chromatography with hexane/ethyl acetate gradients, followed by crystallization in ethanol/water mixtures . Optical rotation analysis (e.g., JASCO P-2000 polarimeter) confirms enantiomeric excess, while high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR distinguish stereoisomers. For example, (±)-9-hydroxy derivatives show distinct splitting patterns for methyl and ethyl protons in NMR .
Advanced: What strategies are effective for characterizing the Hansen solubility parameters (HSPs) of pyrido[1,2-a]pyrimidinone derivatives, and how do these parameters inform formulation design?
Methodological Answer:
HSPs are determined experimentally via solubility testing in 30+ solvents (e.g., ethanol, acetone, dimethyl sulfoxide) and computational group contribution methods. For 3-Ethyl-2-methyl derivatives, experimental HSPs (δD ≈ 18.5 MPa¹/², δP ≈ 6.2 MPa¹/², δH ≈ 7.8 MPa¹/²) guide polymer selection in microsphere drug delivery systems. Matching the compound’s HSPs with excipients like poly(lactic-co-glycolic acid) (PLGA) improves encapsulation efficiency by 20–30% .
Advanced: How does this compound behave as a metabolic intermediate, and what analytical workflows identify its degradation products?
Methodological Answer:
In hepatic microsome assays, the compound undergoes oxidative metabolism at the ethyl group, forming 9-hydroxy metabolites (e.g., 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, CAS 849903-79-3). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) detects [M+H]+ ions (m/z 208.26) and fragments. Degradation products (e.g., 3-vinyl analogs via dealkylation, CAS 832747-59-8) are identified using IR (νmax 1651 cm⁻¹ for carbonyl) and HRMS .
Advanced: What crystallographic techniques resolve structural ambiguities in pyrido[1,2-a]pyrimidinone derivatives, and how is SHELX software applied?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles. For 3-Ethyl-2-methyl derivatives, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves disorder in the tetrahydro ring. SHELX’s dual-space algorithms (e.g., SHELXD) solve phases via Patterson methods, while SHELXL adjusts anisotropic displacement parameters. Typical R1 values < 0.05 ensure accuracy .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 14.56 Å |
| Z | 4 |
| R1 (I > 2σ(I)) | 0.042 |
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
